

# Application Notes and Protocols for DSR-141562 in Locomotor Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | DSR-141562 |           |  |  |
| Cat. No.:            | B2406171   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DSR-141562** is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain. [1] This novel, orally available, and brain-penetrant compound has been investigated for its therapeutic potential in treating symptoms associated with schizophrenia.[1][2] One of the key preclinical assessments for compounds targeting neuropsychiatric disorders is the evaluation of their effects on locomotor activity. These application notes provide detailed protocols for assessing the impact of **DSR-141562** on both spontaneous and psychostimulant-induced locomotor activity in rodents.

The mechanism of action of **DSR-141562** involves the inhibition of PDE1B, which leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP is believed to modulate dopaminergic and glutamatergic signal transduction, pathways that are critical in the regulation of movement.[1] Preclinical studies have demonstrated that **DSR-141562** can potently inhibit methamphetamine-induced locomotor hyperactivity in rats, a model often used to screen for antipsychotic potential.[1][2] Notably, **DSR-141562** has been shown to have minimal effects on spontaneous locomotor activity, suggesting a favorable side-effect profile in terms of motor function.[1][2]

## **Data Presentation**



The following tables summarize the illustrative quantitative data on the effects of **DSR-141562** on locomotor activity. This data is representative of typical findings and is intended for comparative purposes.

Table 1: Effect of **DSR-141562** on Spontaneous Locomotor Activity in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled<br>(meters) (Mean ± SEM) |
|-----------------|--------------------|--------------------------------------------------|
| Vehicle         | -                  | 150.5 ± 12.3                                     |
| DSR-141562      | 3                  | 145.2 ± 11.8                                     |
| DSR-141562      | 10                 | 140.1 ± 10.5                                     |
| DSR-141562      | 30                 | 135.8 ± 13.2                                     |

Illustrative data.

Table 2: Effect of DSR-141562 on Methamphetamine-Induced Hyperactivity in Rats

| Treatment Group    | Dose (mg/kg, p.o.) | Total Distance<br>Traveled (meters)<br>(Mean ± SEM) | % Inhibition of METH Effect |
|--------------------|--------------------|-----------------------------------------------------|-----------------------------|
| Vehicle + Saline   | -                  | 155.3 ± 14.1                                        | -                           |
| Vehicle + METH     | 1                  | 450.7 ± 25.6                                        | 0%                          |
| DSR-141562 + METH  | 3                  | 320.4 ± 20.1                                        | 44.1%                       |
| DSR-141562 + METH  | 10                 | 215.9 ± 18.9                                        | 79.5%                       |
| DSR-141562 + METH  | 30                 | 170.2 ± 15.7                                        | 94.9%                       |
| Haloperidol + METH | 0.1                | 165.8 ± 16.2                                        | 96.4%                       |

Illustrative data. METH: Methamphetamine.

# **Experimental Protocols**



# Protocol 1: Assessment of Spontaneous Locomotor Activity in an Open Field Test

Objective: To evaluate the effect of **DSR-141562** on spontaneous locomotor activity in rats.

#### Materials:

- DSR-141562
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male Sprague-Dawley rats (250-300g)
- Open field apparatus (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam tracking system or video tracking software.
- Animal scale
- · Oral gavage needles

#### Procedure:

- Acclimation: Acclimate rats to the testing room for at least 60 minutes prior to the experiment. The room should be dimly lit and sound-attenuated.
- Habituation: Habituate each rat to the open field apparatus for 30 minutes one day before the test day.
- Dosing: On the test day, weigh each rat and administer the assigned treatment (Vehicle or DSR-141562 at 3, 10, or 30 mg/kg) via oral gavage.
- Test Initiation: 60 minutes post-dosing, gently place the rat in the center of the open field arena.
- Data Collection: Allow the rat to explore the arena freely for 60 minutes. The tracking system
  will automatically record locomotor activity parameters, including total distance traveled,
  horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery
  of the arena.



- Apparatus Cleaning: After each trial, thoroughly clean the open field apparatus with 70% ethanol and then water to eliminate any olfactory cues.
- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., oneway ANOVA followed by a post-hoc test) to compare the different treatment groups.

# Protocol 2: Assessment of Methamphetamine-Induced Hyperactivity

Objective: To evaluate the effect of **DSR-141562** on locomotor hyperactivity induced by methamphetamine in rats.

#### Materials:

- DSR-141562
- Methamphetamine hydrochloride (dissolved in saline)
- Haloperidol (positive control, dissolved in saline with a drop of glacial acetic acid)
- Vehicle
- Saline (0.9% NaCl)
- Male Sprague-Dawley rats (250-300g)
- Open field apparatus
- Animal scale
- Oral gavage needles
- Subcutaneous injection needles

#### Procedure:

Acclimation and Habituation: Follow the same procedures as in Protocol 1.



- Pre-treatment: On the test day, weigh each rat and administer the assigned pre-treatment (Vehicle, **DSR-141562** at 3, 10, or 30 mg/kg, or Haloperidol at 0.1 mg/kg) via oral gavage.
- Psychostimulant Administration: 60 minutes after the pre-treatment, administer methamphetamine (1 mg/kg) or saline via subcutaneous injection.
- Test Initiation: Immediately after the methamphetamine or saline injection, place the rat in the center of the open field arena.
- Data Collection: Record locomotor activity for 120 minutes.
- Apparatus Cleaning: Clean the apparatus thoroughly between each trial.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with pre-treatment and psychostimulant as factors) to determine the effect of **DSR-141562** on methamphetamine-induced hyperactivity.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Signaling pathway of **DSR-141562** action.





Click to download full resolution via product page

Caption: Experimental workflow for locomotor activity assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The signal transduction pathway for the dopamine D1 receptor in the guinea-pig cochlea PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DSR-141562 in Locomotor Activity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-for-locomotor-activity-assessment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com